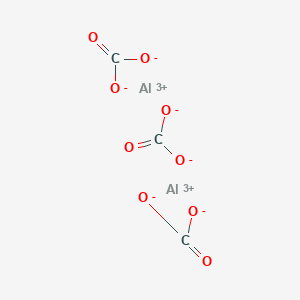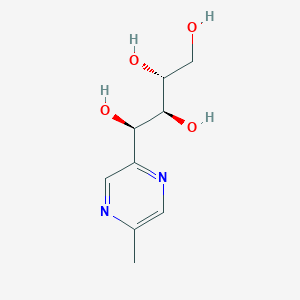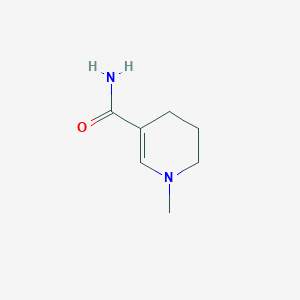
4-Aminopiperidine
Vue d'ensemble
Description
4-Aminopiperidine is an organic compound with the molecular formula C5H11N. It is a colorless liquid that is soluble in water and other organic solvents. This compound is an important precursor to a variety of organic compounds, including drugs, dyes, and other pharmaceuticals. It has been used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
La 4-aminopipéridine sert d'intermédiaire synthétique clé dans la production de divers composés pharmaceutiques. Ses dérivés se retrouvent dans plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes . La polyvalence du composé en synthèse permet la création de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones, qui sont cruciales pour la conception et le développement de médicaments .
Agents antifongiques
Des études récentes ont mis en évidence le potentiel des dérivés de la 4-aminopipéridine comme nouveaux agents antifongiques ciblant la biosynthèse de l'ergostérol . Ces composés ont montré une activité antifongique in vitro prometteuse contre des souches comme Candida spp. et Aspergillus spp., ce qui en fait des candidats pour un développement pharmaceutique ultérieur .
Traitement de la maladie d'Alzheimer
La 4-aminopipéridine a été liée au traitement de la démence de type Alzheimer et des troubles cognitifs. Elle potentialise la libération d'acétylcholine en bloquant les canaux potassiques dans les terminaisons axonales, ce qui est lié à la mémoire et à l'apprentissage .
Applications anticancéreuses
Les dérivés de la pipéridine, y compris ceux contenant la fraction 4-aminopipéridine, sont utilisés dans les médicaments anticancéreux. Ils présentent une gamme d'activités biologiques qui peuvent inhiber la croissance et la métastase des cellules cancéreuses .
Agents antiviraux et antimalariens
La flexibilité structurelle de la 4-aminopipéridine permet son utilisation dans les médicaments antiviraux et antimalariens. Ses dérivés peuvent être adaptés pour cibler des structures virales spécifiques ou des stades du cycle de vie des parasites responsables du paludisme .
Médicaments analgésiques et anti-inflammatoires
Des composés contenant de la 4-aminopipéridine ont été utilisés pour développer des médicaments analgésiques et anti-inflammatoires. Ces médicaments peuvent soulager la douleur et réduire l'inflammation, améliorant le confort et la récupération des patients .
Propriétés antipsychotiques et anticoagulantes
Le noyau pipéridine, y compris la 4-aminopipéridine, se retrouve dans les médicaments ayant des propriétés antipsychotiques et anticoagulantes. Ces applications sont vitales pour traiter les troubles psychiatriques et prévenir les caillots sanguins .
Propriétés antioxydantes
Des composés naturels à base de pipéridine, tels que ceux dérivés de la 4-aminopipéridine, ont montré de puissantes actions antioxydantes. Ils peuvent entraver ou supprimer les radicaux libres, offrant une protection contre les maladies liées au stress oxydatif <svg class="icon" height="16" p-id="1735" t="17
Mécanisme D'action
Target of Action
4-Aminopiperidine, also known as piperidin-4-amine, primarily targets the potassium channel . It is used as a research tool in characterizing subtypes of the potassium channel . The potassium channel plays a crucial role in maintaining the electrical potential of cells and is involved in various physiological processes such as nerve impulse transmission and muscle contraction.
Mode of Action
This compound potentiates the release of acetylcholine (ACh) by blocking the potassium channel in the axon terminal . This blockage leads to an increase in the concentration of ACh, a neurotransmitter that is well related with memory and learning .
Biochemical Pathways
The compound’s action affects the potassium conductance pathway . By blocking the potassium channels, it disrupts the normal flow of potassium ions, which can lead to changes in the electrical potential of the cell. This disruption can potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .
Pharmacokinetics
The pharmacokinetics of this compound involve its extensive metabolism by cytochrome P450s , with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction . .
Result of Action
The action of this compound results in the potentiation of acetylcholine release, which can enhance cognitive functions and memory . It has been used in the treatment of Alzheimer’s type of dementia and cognitive disorder .
Safety and Hazards
Thermal decomposition of 4-Aminopiperidine can lead to the release of irritating gases and vapors . It causes burns of eyes, skin, and mucous membranes . It’s flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Orientations Futures
4-Aminopiperidine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It’s suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy and an online tool is provided to assist physicians to select patients with gain-of-function mutations suited to this treatment .
Analyse Biochimique
Biochemical Properties
4-Aminopiperidine interacts with several enzymes, proteins, and other biomolecules. It is extensively metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing its N-dealkylation reaction . The compound’s metabolic fates include ring R-oxidation to lactams, N-oxidation, the N-dealkylation of the side chain R-carbon, and ring-opening reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to have remarkable antifungal activity . At certain concentrations, it can have toxic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the active site pocket of enzymes, leading to the exposure of the reaction center of substrates to the heme iron for the catalytic electron transfer from cofactors . This results in changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study using a rat spinal cord injury model, inhibition of calmodulin with the licensed drug trifluoperazine inhibited AQP4 localization to the blood-spinal cord barrier, ablated CNS edema, and led to accelerated functional recovery compared with untreated animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing its N-dealkylation reaction .
Propriétés
IUPAC Name |
piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIMDOZSUCSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329842 | |
| Record name | 4-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13035-19-3, 1219803-60-7 | |
| Record name | 4-Piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1219803-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research indicates that 4-aminopiperidine derivatives exhibit selective activity against bloodstream-form Trypanosoma brucei rhodesiense trypomastigotes and the chloroquine- and pyrimethamine-resistant K1 strain of Plasmodium falciparum. [] The exact mechanism of action against these parasites remains to be fully elucidated.
A: Certain this compound derivatives, designed based on structural motifs of verapamil and flunarizine, demonstrate activity as N-type calcium channel antagonists. [] These compounds exhibit potent antinociceptive effects in pain models, suggesting their potential in pain management.
A: Studies show that this compound compounds interfere with the assembly and release of infectious HCV particles, acting synergistically with direct-acting antivirals like Telaprevir and Daclatasvir. [] The precise molecular mechanisms underlying this inhibition are still under investigation.
ANone: The molecular formula of this compound is C5H12N2, and its molecular weight is 100.16 g/mol.
A: Yes, various spectroscopic techniques, including HR-MS and 1H-NMR, have been used to confirm the structures of newly synthesized this compound derivatives. [] Additionally, NMR studies have been employed to investigate the conformational behavior of peptides containing this compound-4-carboxylic acid (Api). [, ]
A: Research has shown that incorporating tetramethylpiperidine-containing poly(oxypropylenediamine), derived from 2,2,6,6-tetramethyl-4-aminopiperidine, into epoxy resin backbones enhances their UV stability. []
A: Molecular docking studies have provided insights into the binding modes of this compound-based inhibitors with target proteins like protein kinase B and influenza A hemagglutinin. [, ] Additionally, quantum mechanics-based reactivity calculations have aided in understanding the metabolism of this compound drugs by cytochrome P450s. []
A: Yes, 3D-QSAR models, including CoMFA and CoMSIA, have been developed for tricyclic piperazine/piperidine derivatives, revealing crucial structural features influencing their antagonistic activity against integrin αvβ3/αIIbβ3. []
A: SAR studies have revealed that modifications to the this compound core, such as N-alkylation, N-acylation, and introduction of various substituents, significantly impact the activity, potency, and selectivity of the resulting derivatives. [, , , , , , , , , , ] For instance, in the context of HCV inhibition, modifying the this compound scaffold led to derivatives with increased potency and improved ADME properties. []
A: Yes, stereochemistry plays a significant role in the biological activity of this compound derivatives. For example, in a series of enkephalin analogues, the stereochemistry of the phenylalanine residue linked to tyrosine through a this compound spacer significantly influenced the opioid agonist activity. []
A: Certain this compound derivatives, particularly those containing a secondary amide bond, can be susceptible to hydrolysis. [] This highlights the importance of optimizing the chemical structure and developing appropriate formulation strategies to enhance stability.
A: this compound drugs undergo extensive metabolism by cytochrome P450s, primarily by the CYP3A4 isoform. [] Molecular modeling and reactivity calculations have provided insights into the N-dealkylation mechanism catalyzed by CYP3A4, paving the way for optimizing drug metabolism profiles.
A: Research has focused on optimizing the ADME properties of this compound derivatives, particularly for improving in vitro and in vivo profiles. For instance, in the development of HCV inhibitors, structural modifications led to derivatives with reduced in vitro toxicity and improved ADME characteristics. []
A: Various in vitro assays have been utilized, including those evaluating antiprotozoal activity, [] inhibition of influenza A viral entry, [] and antagonism of integrin αvβ3/αIIbβ3. []
A: Yes, animal models have been crucial in evaluating the efficacy of this compound derivatives. Examples include a rat model of neuropathic pain to assess the analgesic effects of N-type calcium channel blockers, [] a mouse model of Type II diabetes to evaluate the glucose-lowering effects of indirect AMPK activators, [] and a mouse model of lymphoid leukemia L1210 to determine the antitumor activity of spin-labeled nitrosourea derivatives. []
A: Various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are commonly employed for the characterization and quantification of this compound and its derivatives. [, , , ]
A: The solubility of this compound derivatives in aqueous and organic solvents is a crucial factor influencing their bioavailability and efficacy. [, , ] Researchers have explored strategies to enhance solubility, such as incorporating hydrophilic groups or utilizing specific formulation techniques, to improve their therapeutic potential.
A: Yes, this compound derivatives have been shown to interact with drug-metabolizing enzymes, specifically cytochrome P450s, which play a crucial role in their metabolism. [] Understanding these interactions is essential for predicting potential drug-drug interactions and optimizing dosing regimens.
A: this compound derivatives have found applications in various disciplines, including medicinal chemistry, materials science, and catalysis. [, , , , , , , , , , , ] Their diverse biological activities make them attractive candidates for developing therapeutics, while their unique chemical properties enable their use in materials and catalytic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)


